2-(4-fluorophenyl)-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide
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Overview
Description
2-(4-fluorophenyl)-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a morpholinylmethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon for hydrogenation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
2-(4-fluorophenyl)-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-fluorophenyl)-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide include:
- 2-(4-fluorophenyl)-1,3-thiazole derivatives
- 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide analogs
- Other thiazole-based compounds with fluorophenyl and morpholinylmethylphenyl groups
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H22FN3O2S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H22FN3O2S/c1-15-20(29-22(24-15)17-4-6-18(23)7-5-17)21(27)25-19-8-2-16(3-9-19)14-26-10-12-28-13-11-26/h2-9H,10-14H2,1H3,(H,25,27) |
InChI Key |
BJMYOBDNOYUWNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)CN4CCOCC4 |
Origin of Product |
United States |
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